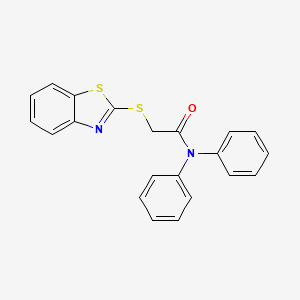![molecular formula C18H28N2O3 B10881557 2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology, it is studied for its potential biological activities, including its role as a ligand for alpha1-adrenergic receptors . In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological conditions . In industry, it is used in the production of various pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds share structural similarities and may exhibit similar biological activities. the specific properties and applications of each compound can vary, highlighting the uniqueness of 1-[4-(1-ETHYLPROPYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE.
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H28N2O3/c1-4-15(5-2)19-10-12-20(13-11-19)18(21)14-23-17-8-6-16(22-3)7-9-17/h6-9,15H,4-5,10-14H2,1-3H3 |
InChI-Schlüssel |
HPGVWAOAIJEELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881474.png)



![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10881492.png)
![2-(4-{1-[(9-Ethylcarbazol-3-YL)methyl]piperidin-4-YL}piperazin-1-YL)ethanol](/img/structure/B10881497.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10881502.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10881552.png)
![methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
![2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B10881571.png)
methanone](/img/structure/B10881573.png)
methanone](/img/structure/B10881577.png)
